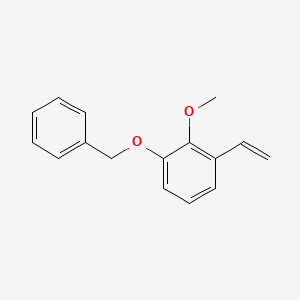

1-(Benzyloxy)-2-methoxy-3-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methoxy-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-14-10-7-11-15(16(14)17-2)18-12-13-8-5-4-6-9-13/h3-11H,1,12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEIZNMJAHKSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1OCC2=CC=CC=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aromatic Ethers and Vinyl Arenes: a Contextual Overview

1-(Benzyloxy)-2-methoxy-3-vinylbenzene, with the chemical formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol , is structurally classified as both an aromatic ether and a vinyl arene. matrixscientific.com The aromatic ether component is characterized by the presence of benzyloxy and methoxy (B1213986) groups attached to the benzene (B151609) ring. Aromatic ethers are a class of organic compounds where an oxygen atom is connected to at least one aromatic ring. wikipedia.org This structural feature imparts a degree of chemical stability and influences the electronic properties of the benzene ring. The vinyl arene characteristic is defined by the vinyl (-CH=CH₂) substituent on the aromatic ring, a functional group that is amenable to a wide range of chemical transformations, particularly in the realm of polymer chemistry and palladium-catalyzed cross-coupling reactions.

The interplay between the electron-donating ether groups and the reactive vinyl group on the same aromatic scaffold makes this compound a molecule with nuanced reactivity, ripe for exploration in various synthetic applications.

| Property | Value |

|---|---|

| CAS Number | 422564-20-3 matrixscientific.com |

| Molecular Formula | C₁₆H₁₆O₂ matrixscientific.com |

| Molecular Weight | 240.30 g/mol matrixscientific.com |

Research Trajectories and Synthetic Significance

While specific, in-depth research focused exclusively on 1-(Benzyloxy)-2-methoxy-3-vinylbenzene is not extensively documented in publicly available literature, the trajectory of related structural motifs offers valuable insights into its potential research avenues. For instance, its isomer, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, has been synthesized from 2-methoxy-4-vinylphenol (B128420) (a derivative of the natural product ferulic acid) and utilized as a monomer in polymerization reactions. mdpi.comnih.gov This suggests a plausible synthetic route to this compound from the corresponding 2-methoxy-3-vinylphenol precursor through Williamson ether synthesis, reacting the phenol (B47542) with benzyl (B1604629) bromide in the presence of a base.

The patent literature provides glimpses into the prospective applications of this compound. It has been mentioned in the context of developing voltage-gated sodium channel blockers, for the authentication of products using molecularly imprinted polymers, and in the synthesis of 4,4-disubstituted piperidine (B6355638) derivatives with CCR3 antagonism. These mentions, although not detailing the synthetic involvement of the compound, highlight its potential relevance in medicinal chemistry and materials science.

The true architectural significance of this compound lies in its capacity to serve as a versatile building block. The vinyl group is a key functional handle for a multitude of carbon-carbon bond-forming reactions. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are cornerstones of modern organic synthesis and readily engage with vinyl arenes. These reactions would allow for the facile introduction of a wide array of substituents at the vinyl position, enabling the construction of complex molecular scaffolds.

Furthermore, the benzyloxy group can serve as a protecting group for a phenolic hydroxyl functionality. The benzyl ether can be cleaved under various conditions, most commonly via catalytic hydrogenation, to reveal the free phenol. This latent reactivity adds another layer of synthetic utility, allowing for late-stage functionalization of molecules derived from this building block.

| Reaction Type | Potential Outcome |

|---|---|

| Heck Reaction | Formation of substituted stilbene (B7821643) derivatives |

| Suzuki Coupling | Introduction of aryl or vinyl substituents |

| Stille Coupling | Coupling with organostannanes |

| Polymerization | Formation of polystyrene-type polymers with functional pendants |

Advanced Methodologies in Study

Strategic Approaches to Aryl-Vinyl Linkage Formation

The construction of the vinylarene moiety in this compound necessitates the strategic formation of a C(sp²)-C(sp²) bond. This is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions, which directly unite a vinyl group with the pre-functionalized aromatic core.

Catalytic Cross-Coupling Reactions for Vinylarene Construction

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in contemporary organic synthesis for their reliability and functional group tolerance. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of substituted styrenes and related vinylarenes. wikipedia.org These methods typically involve the reaction of an aryl halide or triflate with a vinyl-organometallic reagent. For the synthesis of this compound, a suitable precursor would be an appropriately substituted benzene (B151609) ring, such as 1-(benzyloxy)-3-halo-2-methoxybenzene (where halo = I, Br, Cl) or the corresponding triflate.

The Mizoroki-Heck reaction is a powerful method for the vinylation of aryl halides. wikipedia.org It involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.org To synthesize this compound, an aryl halide like 1-(benzyloxy)-3-iodo-2-methoxybenzene could be coupled with ethylene (B1197577) gas.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) species. Subsequent coordination and insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination, yields the desired vinylarene and a palladium-hydride species. The catalyst is regenerated by reductive elimination of HX with the aid of a stoichiometric base. liverpool.ac.uk

| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | 1-(benzyloxy)-3-iodo-2-methoxybenzene | Ethylene | Et₃N | DMF | 100 | High | wikipedia.org |

| PdCl₂(PPh₃)₂ | 1-(benzyloxy)-3-bromo-2-methoxybenzene | Ethylene | K₂CO₃ | NMP | 120 | Good | wikipedia.org |

| "Ligandless" (Pd(OAc)₂) | 1-(benzyloxy)-3-iodo-2-methoxybenzene | Ethylene | NaOAc | DMA | 110 | Good-High | nih.gov |

This table presents plausible reaction conditions for the Heck reaction based on general literature precedents. Yields are qualitative estimates.

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent. researchgate.net For this synthesis, 1-(benzyloxy)-3-halo-2-methoxybenzene would be reacted with a vinylboron species, such as vinylboronic acid or its pinacol (B44631) ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

The reaction mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the vinyl group from the boron atom to the palladium center (facilitated by the base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. mdpi.com

| Catalyst System | Aryl Halide | Boron Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 1-(benzyloxy)-3-iodo-2-methoxybenzene | Vinylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 90 | High | researchgate.net |

| PdCl₂(dppf) | 1-(benzyloxy)-3-bromo-2-methoxybenzene | Potassium vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | 80 | High | nih.gov |

| Pd(OAc)₂ / SPhos | 1-(benzyloxy)-3-chloro-2-methoxybenzene | Vinylboronic acid pinacol ester | K₃PO₄ | 1,4-Dioxane | 100 | Good | mdpi.com |

This table presents plausible reaction conditions for the Suzuki-Miyaura coupling based on general literature precedents. Yields are qualitative estimates.

The Stille coupling employs organotin reagents (stannanes) to transfer an organic group to an aryl halide or triflate, catalyzed by palladium. wikipedia.org To form this compound, a precursor like 1-(benzyloxy)-3-bromo-2-methoxybenzene would be coupled with a vinylstannane, such as tributyl(vinyl)tin. A key advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often the rate-determining step and can be accelerated by the use of additives or specific ligands. harvard.edu

| Catalyst System | Aryl Halide | Stannane Reagent | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 1-(benzyloxy)-3-iodo-2-methoxybenzene | Tributyl(vinyl)tin | None | Toluene | 110 | High | wikipedia.org |

| PdCl₂(PPh₃)₂ | 1-(benzyloxy)-3-bromo-2-methoxybenzene | Trimethyl(vinyl)tin | CuI | NMP | 80 | High | harvard.edu |

| Pd₂(dba)₃ / P(t-Bu)₃ | 1-(benzyloxy)-3-chloro-2-methoxybenzene | Tributyl(vinyl)tin | CsF | 1,4-Dioxane | 100 | Good | harvard.edu |

This table presents plausible reaction conditions for the Stille coupling based on general literature precedents. Yields are qualitative estimates.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.org In the context of synthesizing this compound, an aryl halide precursor would be reacted with a vinylzinc reagent, such as vinylzinc chloride. Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions. nih.gov However, they are also more sensitive to air and moisture, requiring anhydrous reaction setups. organic-chemistry.org

The mechanism follows the standard cross-coupling pathway. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step, often leading to faster reaction rates compared to Suzuki or Stille couplings. organic-chemistry.org

| Catalyst System | Aryl Halide | Zinc Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | 1-(benzyloxy)-3-iodo-2-methoxybenzene | Vinylzinc chloride | THF | 60 | High | organic-chemistry.org |

| PdCl₂(dppf) | 1-(benzyloxy)-3-bromo-2-methoxybenzene | Vinylzinc bromide | THF | 25-50 | High | nih.gov |

| NiCl₂(dppe) | 1-(benzyloxy)-3-chloro-2-methoxybenzene | Vinylzinc chloride | DMA | 80 | Good | organic-chemistry.org |

This table presents plausible reaction conditions for the Negishi coupling based on general literature precedents. Yields are qualitative estimates.

Olefination Strategies for Vinyl Group Introduction

An alternative to cross-coupling is the olefination of a carbonyl group, which constructs the vinyl C=C double bond directly from an aldehyde or ketone. For the synthesis of this compound, the key precursor would be 3-(benzyloxy)-2-methoxybenzaldehyde. This approach involves reacting the aldehyde with a phosphorus-containing reagent.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are the most prominent methods in this category. wikipedia.orgwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert an aldehyde into an alkene. mnstate.edu For the specific synthesis of a terminal alkene, methyltriphenylphosphonium (B96628) bromide would be treated with a strong base to generate the corresponding ylide, which then reacts with 3-(benzyloxy)-2-methoxybenzaldehyde. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses a phosphonate (B1237965) carbanion. wikipedia.org This method offers several advantages, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com The HWE reaction typically provides excellent selectivity for the (E)-alkene, although this is not a factor when synthesizing a terminal alkene. organic-chemistry.org

| Reaction Name | Carbonyl Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Wittig Reaction | 3-(benzyloxy)-2-methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | Good-High | wikipedia.orgmnstate.edu |

| Horner-Wadsworth-Emmons | 3-(benzyloxy)-2-methoxybenzaldehyde | Trimethyl phosphonoacetate | NaH | THF | 25 | High | wikipedia.orgalfa-chemistry.com |

This table presents plausible reaction conditions for olefination strategies based on general literature precedents. Yields are qualitative estimates.

Regioselective Installation of Methoxy (B1213986) and Benzyloxy Functionalities

The synthesis of the precursor aldehyde, 2-(benzyloxy)-3-methoxybenzaldehyde, requires the precise and regioselective installation of the ether groups onto a phenolic precursor, such as 2,3-dihydroxybenzaldehyde. The selective alkylation of one hydroxyl group over another in a polyhydroxylated aromatic compound is a common challenge in organic synthesis. researchgate.net Several robust etherification protocols are available for this purpose.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. francis-press.com It is an S_N2 reaction involving a nucleophilic alkoxide ion reacting with a primary alkyl halide or other electrophile with a good leaving group. wikipedia.org The reaction is typically performed by first deprotonating a hydroxyl group with a base to form the more nucleophilic alkoxide, which then displaces the halide from the alkylating agent. masterorganicchemistry.comkhanacademy.org

In the context of synthesizing this compound, a dihydroxy precursor would be selectively mono-alkylated. The regioselectivity can often be controlled by exploiting differences in the acidity of the phenolic protons or by using protecting group strategies. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). jk-sci.com The choice of solvent, such as a polar aprotic solvent like DMF or acetone, is also crucial. jk-sci.com For example, the synthesis of the related compound 1-(benzyloxy)-2-methoxy-4-vinylbenzene has been accomplished by reacting 2-methoxy-4-vinylphenol (B128420) with benzyl (B1604629) bromide in the presence of potassium carbonate and 18-crown-6 (B118740) in acetone. mdpi.com This demonstrates a practical application of the Williamson synthesis for installing a benzyl ether group onto a substituted phenol (B47542).

| Parameter | Reagents/Conditions | Function | Notes |

| Alkylation Agents | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Provide the methyl and benzyl groups | Primary halides are preferred to avoid elimination side reactions. wikipedia.org |

| Bases | K₂CO₃, NaH, NaOH | Deprotonate the phenolic hydroxyl group | The choice of base can influence selectivity and reaction rate. jk-sci.com |

| Solvents | Acetone, DMF, THF | Provide a medium for the S_N2 reaction | Polar aprotic solvents are often used. jk-sci.com |

| Additives | Phase-transfer catalysts (e.g., 18-crown-6) | Enhance reaction rates, especially with carbonate bases | Can improve solubility and reactivity of the nucleophile. |

The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds, particularly for the synthesis of ethers from alcohols. nih.govnih.gov This reaction couples a primary or secondary alcohol with a pronucleophile, such as a phenol, in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.netorganic-chemistry.org

A key characteristic of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis. nih.govresearchgate.net The reaction mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, converting the hydroxyl group into a good leaving group. organic-chemistry.orgmissouri.edu The phenoxide then acts as the nucleophile to displace the activated hydroxyl group. The reaction is particularly useful for coupling sterically hindered substrates under mild conditions. organic-chemistry.org While traditionally used to alkylate an alcohol with a phenolic pronucleophile, it can be adapted for the etherification of phenols. The reaction can distinguish between alcohol and phenol hydroxyls, offering a route for chemoselective transformations. nih.gov

| Reagent | Formula | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and is oxidized to triphenylphosphine oxide. nih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent that, with PPh₃, activates the alcohol. nih.govresearchgate.net |

| Alcohol | Benzyl alcohol or Methanol | The source of the alkyl group for the ether. |

| Pronucleophile | Phenolic precursor (e.g., 2-hydroxy-3-methoxybenzaldehyde) | The nucleophile that forms the ether bond. nih.gov |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM) | Anhydrous, non-protic solvent. |

Directed Ortho-Metalation Strategies for Aromatic Substitution

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy overcomes the inherent selectivity issues of classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers. masterorganicchemistry.com The DoM reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

The efficacy of the DoM strategy is highly dependent on the ability of the DMG to coordinate with the organolithium reagent, thereby acidifying the adjacent ortho-protons. wikipedia.orguwindsor.ca In the context of synthesizing precursors for this compound, both the benzyloxy and methoxy groups can function as DMGs. The methoxy group is a moderate DMG, while the O-carbamate group is one of the most powerful oxygen-based directors. nih.govorganic-chemistry.org

Recent research has shown that the α-lithiobenzyloxy group, which can be formed from an aryl benzyl ether, can itself act as an effective DMG. nih.govresearchgate.net This directing effect is particularly enhanced when a methoxy group is present at the meta-position, which is directly relevant to the substitution pattern of this compound. nih.govresearchgate.net This cooperative effect between the two groups can be harnessed to achieve highly selective metalation and subsequent functionalization at the C3 position of a 1-(benzyloxy)-2-methoxybenzene precursor.

| DMG | Relative Directing Power | Typical Base | Reference |

|---|---|---|---|

| -OCON(iPr)₂ (O-Carbamate) | Strong | s-BuLi or t-BuLi | nih.gov |

| -OMOM (Methoxymethyl ether) | Strong | t-BuLi | organic-chemistry.org |

| -OCH₂Ph (Benzyloxy) | Moderate | t-BuLi | nih.gov |

| -OCH₃ (Methoxy) | Moderate | n-BuLi or t-BuLi | wikipedia.orgorganic-chemistry.org |

Protecting Group Chemistry in Synthetic Pathways to this compound

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. wikipedia.org They allow for the temporary masking of a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. wikipedia.org After the desired transformation is complete, the protecting group is removed to regenerate the original functionality. The successful application of protecting group chemistry relies on the ease of introduction and removal of the group, as well as its stability to a wide range of reaction conditions. uchicago.edu

Benzyloxy Group as a Protecting Group in Phenol Synthesis

The benzyloxy group (often abbreviated as Bn) is one of the most widely used protecting groups for phenols and alcohols due to its robust nature and versatile cleavage conditions. google.com It is typically introduced under basic conditions via Williamson ether synthesis, reacting the phenoxide with a benzyl halide (e.g., benzyl bromide).

The primary advantage of the benzyl group is its stability under a wide array of conditions, including strongly basic, acidic, and many oxidative and reductive environments. The most common method for its removal is catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst), which is a mild and efficient process that yields the deprotected phenol and toluene as the only byproduct. researchgate.net This cleavage method is orthogonal to many other protecting groups, making the benzyl ether a strategic choice in complex syntheses.

| Process | Typical Reagents and Conditions | Notes |

|---|---|---|

| Protection | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), K₂CO₃ or NaH, in a polar aprotic solvent (e.g., Acetone, DMF) | A standard Williamson ether synthesis. |

| Deprotection | H₂, Pd/C, in a solvent like Ethanol or Ethyl Acetate | Catalytic hydrogenolysis; a very clean and common method. |

| Deprotection | BBr₃ or TMSI in CH₂Cl₂ | Lewis acid-mediated cleavage for substrates incompatible with hydrogenolysis. utsouthwestern.edu |

| Deprotection | Na in liquid NH₃ (Birch reduction) | Dissolving metal reduction; useful when other reducible groups are absent. |

Chemo- and Regioselectivity Challenges in this compound Synthesis

The synthesis of a specific polysubstituted benzene isomer like this compound presents significant challenges in both chemoselectivity and regioselectivity. slideshare.net

Regioselectivity refers to the control of the position at which a reaction occurs. slideshare.net Achieving the 1,2,3-trisubstitution pattern is non-trivial. A standard electrophilic substitution on a 1-(benzyloxy)-2-methoxybenzene precursor would be directed by both the benzyloxy and methoxy groups, likely leading to a mixture of products with substitution at the C4 and C6 positions, making the desired C3 isomer difficult to isolate. masterorganicchemistry.com As discussed in section 2.2.2, Directed ortho-Metalation provides a robust solution to this problem by selectively activating the C3 position for functionalization.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. slideshare.net During the synthesis, several steps require high chemoselectivity. For example, if the vinyl group is introduced via a Wittig reaction, the precursor would be an aldehyde. The synthesis of this aldehyde must not affect the ether linkages. Similarly, if a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck) is used to install the vinyl group, the reaction conditions must be chosen carefully to avoid side reactions at the benzyloxy group, such as hydrogenolysis if hydrogen is present as a reductant.

| Challenge | Synthetic Step | Potential Issue | Proposed Solution |

|---|---|---|---|

| Regioselectivity | Introduction of the vinyl (or precursor) group | Formation of a mixture of 1,2,4- and 1,2,6-isomers via electrophilic substitution. | Utilize Directed ortho-Metalation (DoM) of 1-(benzyloxy)-2-methoxybenzene to specifically functionalize the C3 position. |

| Chemoselectivity | Heck coupling to introduce the vinyl group | Potential de-benzylation if reaction conditions are inadvertently reductive. | Use a well-defined Pd catalyst and non-reductive conditions. |

| Chemoselectivity | Grignard reaction with a C3-formyl precursor | The Grignard reagent could potentially react with other electrophilic sites. | Ensure no other sensitive carbonyl or ester groups are present without protection. |

Green Chemistry Principles in this compound Synthesis Optimization

Key principles applicable to this synthesis include:

Atom Economy : This principle, developed by Barry Trost, encourages maximizing the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as Heck or Suzuki cross-couplings, often have higher atom economy than classical methods like the Wittig reaction, which generates a stoichiometric phosphine oxide byproduct. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. solubilityofthings.com Employing catalytic amounts of palladium for cross-coupling or a recyclable catalyst for hydrogenolysis significantly reduces waste compared to using stoichiometric amounts of reagents like organolithiums in DoM or metals in reductions. sigmaaldrich.com

Reduce Derivatives : Unnecessary derivatization, including the use of protecting groups, should be minimized or avoided, as these steps require additional reagents and generate waste. sigmaaldrich.comacs.org While often necessary, synthetic routes should be designed to minimize the number of protection-deprotection steps. One-pot reactions can help achieve this goal. nih.gov

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com Exploring milder conditions for reactions or using energy-efficient technologies like microwave-assisted synthesis can contribute to this goal. ebin.pubathensjournals.gr

Safer Solvents and Auxiliaries : The choice of solvents has a major impact on the environmental footprint of a synthesis. rroij.com Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids is a key objective. nih.gov

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| 2. Atom Economy | Vinyl group introduction | Favoring a Pd-catalyzed Heck reaction over a Wittig reaction to avoid phosphine oxide waste. |

| 9. Catalysis | Deprotection of benzyloxy group | Using catalytic hydrogenolysis (Pd/C) which is highly efficient and generates only toluene as a byproduct. |

| 8. Reduce Derivatives | Overall synthetic design | Developing a synthetic route that avoids protecting the methoxy group or installing the vinyl group early to minimize steps. |

| 6. Energy Efficiency | Reaction conditions | Optimizing reaction temperatures and times; exploring microwave-assisted cross-coupling to reduce energy usage. athensjournals.gr |

| 5. Safer Solvents | Solvent choice for reactions and purification | Replacing solvents like dichloromethane or benzene with greener alternatives such as 2-methyltetrahydrofuran (B130290) or ethyl acetate. |

Transformations Involving the Vinyl Moiety

The vinyl group attached to the substituted benzene ring is the primary site of reactivity. Its chemical behavior is influenced by the electronic effects of the benzyloxy and methoxy substituents on the aromatic ring. Both are generally considered electron-donating groups, which can increase the electron density of the vinyl group's double bond, influencing its role in various chemical reactions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. The vinyl group of this compound can potentially act as a 2π-electron component in these transformations.

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile (an alkene). wikipedia.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile.

Reactivity: The electron-donating nature of the benzyloxy and methoxy groups would likely make the vinyl group more electron-rich. In a normal-electron-demand Diels-Alder reaction, this would enhance its reactivity toward electron-poor dienes. masterorganicchemistry.com Conversely, it would be less reactive toward electron-rich dienes. In some cases, vinyl benzenes can also serve as the diene component in Diels-Alder reactions, though this is less common and often requires specific substitution patterns or harsh reaction conditions. acs.org

Regioselectivity and Stereoselectivity: The regiochemical and stereochemical outcomes of such a reaction would be highly dependent on the specific diene used and the reaction conditions (thermal or Lewis acid-catalyzed). The substitution pattern on the benzene ring would exert steric and electronic influences on the transition state, guiding the orientation of the approaching diene. nih.gov However, without experimental data, specific predictions remain speculative.

Table 1: Predicted Reactivity in Diels-Alder Reactions

| Reaction Type | Expected Reactivity | Controlling Factors |

|---|---|---|

| Normal-Demand [4+2] | Acts as an electron-rich dienophile | Substituents on the diene, reaction temperature, catalyst |

| Inverse-Demand [4+2] | Low reactivity | Electronic nature of the diene |

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions are another class of reactions where the vinyl group could participate. This reaction typically involves the excitation of an alkene to a triplet state, followed by its reaction with another ground-state alkene to form a cyclobutane (B1203170) ring. The success and stereochemical outcome of [2+2] cycloadditions are highly dependent on the specific substrates and reaction conditions. There is no specific information in the searched literature detailing the participation of this compound in [2+2] cycloadditions.

Hydrogenation and Reduction Chemistry

The vinyl group is susceptible to hydrogenation, which would reduce the double bond to a single bond, converting the vinyl moiety into an ethyl group.

Catalytic Hydrogenation: This is the most common method for reducing an alkene. It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Expected Reaction: The vinyl group of this compound is expected to be readily hydrogenated under standard conditions (e.g., H₂ gas, Pd/C catalyst) to yield 1-(benzyloxy)-3-ethyl-2-methoxybenzene. This reaction is generally high-yielding and occurs under mild temperatures and pressures. A potential side reaction under more forceful conditions could be the hydrogenolysis (cleavage) of the benzyloxy group to a hydroxyl group.

Table 2: Potential Hydrogenation Reactions and Products

| Reagents | Conditions | Major Product | Potential Byproduct |

|---|---|---|---|

| H₂, Pd/C | Room Temp, 1 atm | 1-(Benzyloxy)-3-ethyl-2-methoxybenzene | None |

Epoxidation and Dihydroxylation Reactions

The electron-rich double bond of the vinyl group is a prime target for oxidation reactions like epoxidation and dihydroxylation.

Epoxidation: This reaction converts the alkene into an epoxide (a three-membered ring containing an oxygen atom) using a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing agents. youtube.com For substituted styrenes, this reaction is generally efficient. nih.govresearchgate.netresearchgate.net The product from this compound would be 2-(1-(benzyloxy)-2-methoxy-3-yl)oxirane.

Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond, forming a vicinal diol. The stereochemistry of the product depends on the reagents used. libretexts.org

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) with an oxidant or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the syn-addition of the two hydroxyl groups. wikipedia.org

Anti-dihydroxylation: This can be achieved in a two-step process: first, epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org This results in the anti-addition of the hydroxyl groups. For substituted styrenes, both syn and anti dihydroxylation methods are well-established. acs.orgrsc.org

Polymerization and Oligomerization Studies

Vinylarenes, or styrenic monomers, are well-known for their ability to undergo polymerization to form valuable polymers.

Polymerization: While no studies on the polymerization of this compound were found, its constitutional isomer, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, has been successfully copolymerized with styrene (B11656) via emulsion polymerization. mdpi.com It is reasonable to predict that this compound could also act as a monomer in radical, cationic, or anionic polymerization processes. The steric bulk of the ortho-methoxy and meta-benzyloxy groups might influence the rate of polymerization and the properties of the resulting polymer compared to unsubstituted styrene.

Oligomerization: Controlled polymerization techniques could potentially be used to produce oligomers (short polymer chains) of this compound, but specific studies are absent from the literature.

Table 3: Summary of Potential Transformations

| Reaction Class | Reagent Example(s) | Expected Product Type |

|---|---|---|

| Diels-Alder | Electron-poor diene | Cyclohexene derivative |

| Hydrogenation | H₂, Pd/C | Ethylbenzene derivative |

| Epoxidation | m-CPBA | Oxirane (epoxide) |

| Syn-Dihydroxylation | OsO₄, NMO | Vicinal diol (syn) |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal diol (anti) |

Radical Polymerization Mechanisms

The vinyl group of this compound is susceptible to radical polymerization, a process initiated by the decomposition of a radical initiator to generate free radicals. These radicals then add to the double bond of the monomer, propagating the polymer chain. The benzyloxy and methoxy groups, being electron-donating, can influence the reactivity of the vinyl group and the stability of the propagating radical.

Research on the radical polymerization of similarly substituted styrenes suggests that electron-donating groups can increase the reactivity of the monomer towards radical attack. The general mechanism proceeds through the canonical steps of initiation, propagation, and termination.

Table 1: Proposed Reaction Conditions for Radical Polymerization

| Parameter | Condition | Rationale |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Common thermal initiators for radical polymerization. |

| Solvent | Toluene, Dioxane | Solvents that do not readily participate in chain transfer. |

| Temperature | 60-80 °C | Typical temperature range for the thermal decomposition of AIBN and BPO. |

| Monomer Conc. | 1-2 M | A concentration range that balances reaction rate and viscosity. |

The propagating radical is a benzylic radical, stabilized by resonance with the aromatic ring. The presence of the ortho-methoxy and para-benzyloxy (relative to the vinyl group) substituents further delocalizes the radical, potentially affecting the stereochemistry and molecular weight distribution of the resulting polymer.

Cationic Polymerization Pathways

Cationic polymerization is another viable pathway for the polymerization of this compound, particularly due to the electron-rich nature of the vinyl group. The electron-donating benzyloxy and methoxy groups stabilize the carbocationic intermediate formed during polymerization, making the monomer highly reactive towards cationic initiators.

The mechanism is initiated by a Lewis acid or a protic acid, which generates a carbocation from the monomer. This carbocation then attacks another monomer molecule, propagating the cationic chain.

Table 2: Initiator Systems for Cationic Polymerization

| Initiator System | Type | Typical Reaction Temperature |

| BF₃·OEt₂ / H₂O | Lewis Acid / Protic Acid | 0 to -78 °C |

| AlCl₃ / R-X | Lewis Acid / Alkyl Halide | 0 to -78 °C |

| TiCl₄ / HCl | Lewis Acid / Protic Acid | 0 to -78 °C |

Living cationic polymerization of vinyl ethers and styrenes with similar substitution patterns has been achieved, allowing for precise control over the polymer's molecular weight and architecture. This level of control is highly desirable for the synthesis of well-defined polymeric materials.

Reactions Involving the Aromatic Core

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the strong electron-donating effects of the benzyloxy and methoxy groups.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution. The methoxy group is a strong ortho-, para-director, and the benzyloxy group is also an ortho-, para-director. In this specific substitution pattern, the positions ortho and para to the methoxy group are positions 1, 3, and 5. The positions ortho and para to the benzyloxy group are positions 2, 4, and 6. The vinyl group is at position 3.

Considering the combined directing effects, the most activated positions for electrophilic attack are likely to be C4 and C6, which are ortho to one activating group and para to the other.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(Benzyloxy)-4-nitro-2-methoxy-3-vinylbenzene and 1-(Benzyloxy)-6-nitro-2-methoxy-3-vinylbenzene |

| Halogenation | Br₂, FeBr₃ | 1-(Benzyloxy)-4-bromo-2-methoxy-3-vinylbenzene and 1-(Benzyloxy)-6-bromo-2-methoxy-3-vinylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(Benzyloxy)-4-acetyl-2-methoxy-3-vinylbenzene and 1-(Benzyloxy)-6-acetyl-2-methoxy-3-vinylbenzene |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution on the aromatic core of this compound is generally unfavorable. The ring is electron-rich due to the presence of the alkoxy groups, which disfavors attack by nucleophiles. For nucleophilic aromatic substitution to occur, the presence of a strong electron-withdrawing group (which is absent) and a good leaving group would be required. Therefore, under standard conditions, this compound is not expected to undergo nucleophilic aromatic substitution.

Cleavage and Modification of Ether Linkages

The two ether linkages in the molecule, the benzyloxy and the methoxy groups, have different reactivities, allowing for selective manipulation.

Selective Deprotection of Benzyloxy Group

The benzyloxy group is a common protecting group for phenols and alcohols, and its selective removal is a key transformation in organic synthesis. The benzyl-oxygen bond can be cleaved under various conditions, most commonly by catalytic hydrogenation.

Table 4: Conditions for Selective Debenzylation

| Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, RT, 1 atm | Mild conditions, high yield. |

| Transfer Hydrogenation | Cyclohexene, Pd/C, reflux | Avoids the use of gaseous hydrogen. |

| Lewis Acid Catalysis | AlCl₃, EtSH | Can be selective in the presence of other functional groups. |

A significant challenge in the deprotection of this compound is the potential for the simultaneous reduction of the vinyl group during catalytic hydrogenation. Careful selection of the catalyst and reaction conditions is crucial to achieve selective debenzylation while preserving the vinyl functionality. For instance, using a poisoned catalyst or specific transfer hydrogenation conditions can often prevent the reduction of the double bond.

Demethylation of Methoxy Group

The selective demethylation of the methoxy group in this compound would yield 2-(benzyloxy)-6-vinylphenol, a potentially valuable synthetic intermediate. The presence of multiple reactive sites, including the vinyl group and the benzyloxy group, necessitates the use of mild and selective reagents to avoid unwanted side reactions such as polymerization of the vinyl group or debenzylation.

Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr), Lewis acids such as boron tribromide (BBr₃), and nucleophilic reagents like lithium diphenylphosphide (LiPPh₂) or sodium thiocresolate. The choice of reagent would be critical to achieve selectivity. For instance, BBr₃ is a powerful Lewis acid capable of cleaving both methyl and benzyl ethers; however, careful control of stoichiometry and reaction temperature might allow for selective demethylation. Nucleophilic demethylating agents often offer higher selectivity.

Table 1: Predicted Outcomes of Demethylation Reactions

| Reagent | Predicted Major Product | Potential Side Products |

|---|---|---|

| BBr₃ (1 equiv.) | 2-(Benzyloxy)-6-vinylphenol | 2-Methoxy-3-vinylphenol, 3-Vinylbenzene-1,2-diol |

| LiPPh₂ | 2-(Benzyloxy)-6-vinylphenol | Minimal side products expected |

| NaSPh | 2-(Benzyloxy)-6-vinylphenol | Minimal side products expected |

Mechanistically, demethylation with BBr₃ would proceed via coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The benzyloxy group, being bulkier, might react at a slower rate, providing a window for selectivity.

Transition Metal-Catalyzed Functionalizations

The presence of both a vinyl group and an aromatic ring with alkoxy substituents makes this compound a versatile substrate for various transition metal-catalyzed reactions.

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In the case of this compound, several C-H bonds could potentially be activated. The methoxy group is a known ortho-directing group in palladium-catalyzed C-H activation, which could direct functionalization to the C4 position of the benzene ring. beilstein-journals.org However, steric hindrance from the adjacent benzyloxy group might influence this regioselectivity.

Alternatively, the vinyl group itself can participate in or direct C-H activation. For example, rhodium-catalyzed C-H activation could lead to annulation reactions with alkynes, where the regioselectivity would be influenced by both electronic and steric factors imposed by the substituents. nih.gov C-H activation at the vinylic position is also a possibility, potentially leading to Heck-type products or other vinyl-functionalized compounds.

Table 2: Potential Regioselectivity in C-H Activation

| Catalyst System | Potential Site of C-H Activation | Rationale |

|---|---|---|

| Pd(OAc)₂ / Directing Group | Aromatic C4-H | Ortho-directing effect of the methoxy group. beilstein-journals.org |

| [Cp*RhCl₂]₂ / Alkyne | Aromatic C4-H or Vinyl C-H | Annulation reactions are known for substituted benzoic acids. nih.gov |

| Ru(II) Catalysts | Vinylic C-H | Precedent for vinyl C-H functionalization. |

The vinyl group of this compound is a prime site for further functionalization via cross-coupling reactions. Palladium-catalyzed reactions such as the Heck, Suzuki, Stille, and Sonogashira couplings are expected to proceed at the vinyl moiety. For instance, a Heck reaction with an aryl halide would lead to the formation of a stilbene (B7821643) derivative. A Suzuki coupling with a boronic acid would yield a 1,2-diaryl ethene. The electronic and steric environment around the vinyl group, influenced by the ortho-benzyloxy and meta-methoxy groups, would likely affect the reaction rates and yields.

Table 3: Predicted Cross-Coupling Reactions of the Vinyl Group

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predicted Product Structure |

|---|---|---|---|

| Heck | Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃, Base | Stilbene derivative |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 1,2-Diaryl ethene derivative |

| Stille | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 1,2-Diaryl ethene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Enyne derivative |

Stereochemical Considerations in Reactions of this compound

Reactions involving the vinyl group of this compound can lead to the formation of new stereocenters, making stereochemical control an important consideration. For example, dihydroxylation or epoxidation of the double bond would generate one or two new stereocenters.

The use of chiral catalysts or reagents would be necessary to induce stereoselectivity. For instance, the Sharpless asymmetric dihydroxylation using AD-mix-α or AD-mix-β would be expected to produce the corresponding diol with high enantioselectivity. The facial selectivity of the attack on the double bond would be influenced by the steric bulk of the ortho-benzyloxy group. Similarly, asymmetric epoxidation, for example using a Jacobsen-Katsuki catalyst, could provide enantioenriched epoxides.

In reactions like hydrogenation, the use of a chiral catalyst (e.g., a Rh-DuPhos complex) would be required to achieve an enantioselective reduction of the vinyl group to an ethyl group, creating a chiral center at the benzylic position. The stereochemical outcome of these reactions would be crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals or natural products.

Role of 1 Benzyloxy 2 Methoxy 3 Vinylbenzene As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

The total synthesis of natural products involves the complete chemical synthesis of complex molecules from simple, commercially available precursors. While substituted styrenes and related vinylarenes are common starting materials in this field, the specific role of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene has not been detailed.

Synthesis of Lignans and Neolignans Analogues

Lignans and neolignans are a large class of natural products characterized by the coupling of two C6C3 phenylpropanoid units. Their synthesis often involves the dimerization or coupling of substituted cinnamyl alcohols or related vinyl compounds. A thorough search did not yield any published synthetic routes to lignan (B3055560) or neolignan analogues that utilize this compound as a starting material or key intermediate.

Construction of Aromatic Alkaloid Frameworks

Aromatic alkaloids are a diverse group of naturally occurring compounds containing nitrogen, often within a heterocyclic ring system. Their synthesis is a major focus of organic chemistry. However, no specific methods or strategies employing this compound for the construction of aromatic alkaloid frameworks have been reported in the scientific literature.

Stereoselective Synthesis of Bioactive Molecules

Stereoselective synthesis, the ability to selectively create one stereoisomer of a molecule, is crucial for producing biologically active compounds. The vinyl group of this compound presents a site for various stereoselective reactions, such as asymmetric hydrogenation, dihydroxylation, or epoxidation. Despite this potential, there are no specific, documented examples of its use in the stereoselective synthesis of known bioactive molecules.

Intermediate in Medicinal Chemistry Drug Discovery

In medicinal chemistry, building blocks are used to create new molecules with potential therapeutic properties. The benzyloxy and methoxy (B1213986) groups on the aromatic ring of the target compound could serve as handles for modification or as key features for interacting with biological targets.

Scaffold for Novel Pharmacophore Design

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Chemical scaffolds form the core structure upon which these pharmacophoric elements are built. The 1-(benzyloxy)-2-methoxybenzene core of the compound could theoretically serve as such a scaffold. However, there is no published research where this compound has been explicitly used as a foundational scaffold for the design and synthesis of novel pharmacophores.

Libraries of Substituted Aromatic Ethers for Biological Screening

Compound libraries are collections of distinct but structurally related molecules used in high-throughput screening to identify new drug leads. The vinyl group of this compound is suitable for diversification, allowing for the creation of a library of derivatives. Nevertheless, no studies have been found that report the synthesis of a library of substituted aromatic ethers derived from this specific compound for the purpose of biological screening.

Building Block for Advanced Materials and Polymers

The unique combination of a polymerizable vinyl group and functional benzyloxy and methoxy substituents suggests that this compound could be a valuable monomer for creating specialized polymers. The presence of these functional groups would be expected to impart specific properties to the resulting materials.

In the realm of polymer chemistry, monomers containing functional groups are critical for the development of materials with tailored properties. While there is no specific data on the polymerization of this compound, research on a closely related isomer, 1-(benzyloxy)-2-methoxy-4-vinylbenzene, demonstrates the potential of such molecules. mdpi.com This related compound has been successfully polymerized through both solution and emulsion techniques to create homo- and copolymers. mdpi.com

The vinyl group on this compound would be expected to undergo radical polymerization, similar to other styrene (B11656) derivatives. The benzyloxy and methoxy groups would likely influence the polymer's thermal and mechanical properties. For instance, the bulky benzyloxy group could increase the glass transition temperature (Tg) of the polymer, making it more rigid and dimensionally stable at higher temperatures.

A hypothetical study on the polymerization of this compound could yield the following data:

| Polymerization Method | Initiator | Solvent | Resulting Polymer | Potential Properties |

| Solution Polymerization | AIBN | Toluene (B28343) | Poly(this compound) | High thermal stability, solubility in organic solvents |

| Emulsion Polymerization | KPS | Water/Surfactant | Latex of Poly(this compound) | Potential for film-forming applications |

This table is hypothetical and for illustrative purposes only, as no specific research data for this compound is available.

Substituted vinylbenzene derivatives are often explored as precursors for materials with interesting optical and electronic properties. The aromatic ring and the potential for conjugation in polymers derived from this compound suggest it could be a candidate for optoelectronic applications.

The synthesis of conjugated polymers, often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), sometimes involves monomers with structures that can be converted into a conjugated backbone. For example, poly(p-phenylene vinylene) (PPV), a well-known electroluminescent polymer, is synthesized from precursor monomers. scirp.orgscirp.org

While there is no direct evidence of this compound being used for this purpose, its structure contains elements that are common in precursors for optoelectronic materials. The benzyloxy group, for instance, could be a cleavable group that, upon removal, could facilitate the formation of a conjugated system.

A speculative pathway for its use as a precursor could involve:

Polymerization: Synthesis of poly(this compound).

Precursor Polymer Conversion: A post-polymerization modification step, such as thermal or chemical cleavage of the benzyloxy group, to induce conjugation along the polymer backbone.

The resulting conjugated polymer could then be investigated for its photoluminescent and electroluminescent properties.

| Property | Hypothetical Value/Observation | Relevance to Optoelectronics |

| Absorption Maximum (λmax) | ~350-450 nm | Indicates the polymer's ability to absorb light, relevant for photovoltaic applications. |

| Emission Maximum (λem) | ~450-550 nm | Determines the color of light emitted, crucial for OLED applications. |

| Quantum Yield | > 10% | A measure of the efficiency of light emission. |

This table is hypothetical and for illustrative purposes only, as no specific research data for this compound is available.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 1 Benzyloxy 2 Methoxy 3 Vinylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene, offering precise information about the chemical environment, connectivity, and spatial arrangement of its atoms.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional (1D) NMR spectra provide initial insights, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would confirm the connectivity within the vinyl group, showing correlations between the vinyl protons. It would also delineate the coupling relationships between the aromatic protons on both the vinylbenzene and benzyl (B1604629) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC, also referred to as Heteronuclear Multiple-Quantum Correlation (HMQC), maps direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic carbon at position C2, and from the benzylic protons to the aromatic carbon at C1, as well as to the ipso-carbon of the benzyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of protons, providing insights into the molecule's stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the benzylic protons and the aromatic proton at position C6, or between the methoxy protons and the aromatic proton at C3, helping to define the preferred orientation of the substituents.

A study on the related compound, 2-(2-(benzyloxy)-3–methoxyphenyl)-1h-benzimidazole, demonstrated the utility of these 2D NMR techniques in assigning complex aromatic structures, where HMBC and HMQC were vital for the definitive assignment of proton and carbon signals. usm.my

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: The following data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| H-vinyl (α) | ~6.7-7.0 | ~136 | C1, C2, C-vinyl (β) | H-vinyl (β-cis), H-vinyl (β-trans), H4 |

| H-vinyl (β-cis) | ~5.2-5.4 | ~115 | C1, C-vinyl (α) | H-vinyl (α), H-vinyl (β-trans) |

| H-vinyl (β-trans) | ~5.7-5.9 | ~115 | C1, C-vinyl (α) | H-vinyl (α), H-vinyl (β-cis) |

| H4 | ~7.0-7.2 | ~112 | C2, C6, C-vinyl (α) | H5, H-vinyl (α) |

| H5 | ~6.9-7.1 | ~122 | C1, C3, C4, C6 | H4, H6 |

| H6 | ~7.2-7.4 | ~128 | C2, C4, C5 | H5, Benzylic H |

| Methoxy (-OCH₃) | ~3.8-4.0 | ~56 | C2 | H3 |

| Benzylic (-CH₂-) | ~5.0-5.2 | ~71 | C1, Benzyl C1' | H6, Benzyl H2'/H6' |

| Benzyl (aromatic) | ~7.3-7.5 | ~127-137 | Benzylic C, Benzyl C's | Benzylic H |

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material, revealing details about molecular packing and intermolecular interactions that are averaged out in solution-state NMR.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₆H₁₆O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental formula.

Fragmentation analysis in HRMS provides clues about the compound's structure. The molecule would likely undergo characteristic fragmentation patterns upon ionization. Key fragmentation pathways could include the loss of the benzyl group (C₇H₇•), resulting in a prominent peak, and the cleavage of the methoxy group (•CH₃).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from the initial mass spectrum is selected, fragmented further, and then analyzed. This multi-step process provides detailed structural information by establishing relationships between fragment ions. For this compound, an MS/MS experiment would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting daughter ions would help to confirm the connectivity of the benzyloxy, methoxy, and vinyl groups to the benzene (B151609) ring. For instance, the fragmentation of the ion formed after the loss of the benzyl group could further elucidate the structure of the substituted vinylbenzene core.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: The following data is predictive and based on common fragmentation patterns for similar structures.)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 240.1150 | [C₁₆H₁₆O₂]⁺• | Molecular Ion |

| 149.0603 | [C₉H₉O₂]⁺ | Loss of benzyl radical (•C₇H₇) |

| 91.0548 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 134.0732 | [C₉H₁₀O]⁺• | Loss of benzyloxy radical (•OCH₂C₆H₅) |

| 119.0497 | [C₈H₇O]⁺ | Loss of methoxy and benzyl groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups. Key expected absorptions include C-H stretching vibrations for the aromatic and vinyl groups (around 3000-3100 cm⁻¹), C-H stretching for the methoxy and benzylic groups (around 2850-3000 cm⁻¹), C=C stretching for the aromatic rings and the vinyl group (around 1450-1650 cm⁻¹), and strong C-O stretching bands for the ether linkages (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, especially in the C=C stretching region of the aromatic rings and the vinyl group. The symmetric vibrations of the benzene rings would likely produce strong signals in the Raman spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental IR and Raman data to perform a detailed vibrational analysis, allowing for the precise assignment of each observed band to a specific molecular motion. researchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: The following data is predictive and based on typical vibrational frequencies for the functional groups present.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic/Vinyl C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Vinyl C=C Stretch | ~1630 | Medium | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Medium |

| C-O Stretch (Alkyl Ether) | 1000 - 1150 | Strong | Medium |

| Vinyl C-H Bend (out-of-plane) | 900 - 1000 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation

It is important to note that, to date, no public records of the single-crystal X-ray diffraction analysis of this compound are available. The following discussion is therefore a prospective analysis of the technique's potential application, should a suitable crystalline form of the compound be obtained.

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com This powerful analytical technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a detailed picture of the molecule's conformation. researchgate.net For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also be used to determine the absolute configuration of its stereocenters. researchgate.neted.ac.uk

Should single crystals of this compound be grown, a diffraction experiment would yield a set of crystallographic data. The analysis of this data would provide insights into the molecule's solid-state conformation, particularly the spatial arrangement of the benzyloxy, methoxy, and vinyl substituents on the benzene ring. The delicate balance of steric and electronic effects dictates the preferred orientation of these groups, which would be revealed by the torsional angles obtained from the crystal structure. researchgate.net

A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

| Z | 4 |

| R-factor | 0.045 |

Furthermore, the analysis would elucidate the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit electronic circular dichroism (ECD). However, if a chiral center were introduced into the molecule, for instance, through modification of the vinyl group to a chiral substituent, ECD spectroscopy would become a valuable tool for stereochemical analysis. rsc.orgnumberanalytics.com The following discussion is a hypothetical exploration of how ECD could be applied to such chiral derivatives.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. encyclopedia.pub For a pair of enantiomers, the ECD spectra are mirror images of each other, making this technique particularly useful for the determination of absolute configuration and enantiomeric purity. nih.govmtoz-biolabs.com

The absolute configuration of a chiral derivative of this compound could be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations. nih.gov Alternatively, if a reference compound with a known absolute configuration and a similar chromophoric system is available, a direct comparison of their ECD spectra can provide the absolute configuration of the new derivative. nih.gov

The enantiomeric purity of a sample can be assessed by the intensity of the ECD signal. nih.gov A pure enantiomer will show a maximum ECD signal, while a racemic mixture will be ECD silent. The enantiomeric excess (% ee) can be determined by comparing the ECD signal of the sample to that of a pure enantiomer.

A hypothetical ECD data table for a chiral derivative of this compound is presented below to exemplify the data that would be obtained.

Table 2: Hypothetical Electronic Circular Dichroism Data for a Chiral Derivative of this compound

| Wavelength (nm) | Δ ε (M⁻¹cm⁻¹) |

| 280 | +5.2 |

| 254 | -3.8 |

| 230 | +8.1 |

This data would provide a unique fingerprint for a specific enantiomer, allowing for its identification and quantification in a mixture.

Computational Chemistry and Theoretical Studies on 1 Benzyloxy 2 Methoxy 3 Vinylbenzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in modern chemistry for understanding molecular properties at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio methods are routinely employed for these purposes.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is frequently applied to optimize molecular geometries and predict spectroscopic properties for related aromatic and vinyl compounds. For instance, DFT calculations have been successfully used to analyze the electronic and structural properties of various dimethoxybenzene derivatives, providing insights into their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials. nih.gov Similarly, studies on other complex organic molecules have demonstrated the utility of DFT, often at the B3LYP/6-311++G(d,p) level of theory, to correlate calculated vibrational spectra (IR and Raman) with experimental data. researchgate.net However, a specific application of DFT methods to determine the optimized geometry or predict the spectroscopic properties of 1-(Benzyloxy)-2-methoxy-3-vinylbenzene has not been reported in the available literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy. These methods are computationally more demanding and are typically used to benchmark results from less intensive methods like DFT or for smaller systems where high accuracy is paramount. There is currently no evidence of ab initio calculations being performed to analyze this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. Such simulations could provide valuable information on the flexibility of the benzyloxy and vinyl groups and how the molecule might interact with solvents or other molecules. At present, no MD simulation studies specifically targeting this compound have been published.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net While experimental NMR data exists for related structures, such as constitutional isomers and derivatives, computational predictions for this compound are absent from the literature. rsc.orgchemicalbook.comresearchgate.net

IR: Theoretical calculations of infrared spectra can help in assigning vibrational modes observed experimentally. nih.gov This is often done using DFT methods, which can predict the frequencies and intensities of IR bands. researchgate.net No such predictive analysis has been documented for this compound.

UV-Vis: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. researchgate.net This analysis would reveal information about the electronic excitations within the molecule. However, no TD-DFT studies for this specific compound are currently available.

Reaction Mechanism Elucidation through Transition State Analysis

Computational methods are invaluable for mapping reaction pathways and identifying transition state structures, thereby elucidating reaction mechanisms. nih.gov For a molecule like this compound, this could involve studying reactions at the vinyl group, such as addition or polymerization reactions. The search for such theoretical studies, including transition state analysis, yielded no results for this compound.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a key component of medicinal chemistry and materials science, used to correlate a molecule's chemical structure with its biological activity or physical properties. The presence of the benzyloxy group in various pharmacologically active compounds has been noted to be significant for their function. nih.gov SAR studies on derivatives of this compound could potentially identify modifications that enhance specific properties. However, without a foundational set of experimental or computational data on the parent compound and its derivatives, no SAR models have been developed.

Future Research Directions and Emerging Applications of 1 Benzyloxy 2 Methoxy 3 Vinylbenzene

Q & A

Q. What are the key steps in synthesizing 1-(Benzyloxy)-2-methoxy-3-vinylbenzene, and what reagents are typically employed?

The synthesis typically involves:

- Functional Group Protection : Benzyloxy and methoxy groups are introduced via nucleophilic substitution or etherification using benzyl bromide and methyl iodide, respectively, under basic conditions (e.g., NaH or K₂CO₃) .

- Vinylation : A palladium-catalyzed coupling (e.g., Heck reaction) or elimination of allyloxy precursors (e.g., 1-(1-(benzyloxy)vinyl)-3-methylbenzene) to install the vinyl group. For example, achieved a 99% yield using a vinyl precursor and chiral cyclopentane intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization for enantiomeric resolution.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, vinyl protons as doublets at δ 5.0–6.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity. used similar methods for methoxybenzophenones .

- X-ray Crystallography : Determines absolute configuration, as demonstrated for structurally related compounds in .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the enantiomeric purity of this compound derivatives?

- Chiral Chromatography : Use columns like Chiralcel IA with hexane/isopropanol (80:20) mobile phases to resolve enantiomers, achieving >95:5 enantiomeric ratios (er) .

- Catalyst Screening : Asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) can enhance stereoselectivity.

- Reaction Monitoring : Track diastereomeric ratios (dr) via TLC (e.g., Rf = 0.25 in pentane/ethyl acetate) and adjust temperature/pH to suppress racemization .

Q. What strategies address conflicting data in the regioselectivity of electrophilic substitutions on similar benzyloxy-methoxy aromatic systems?

- Computational Modeling : DFT calculations predict electron density distribution (e.g., meta/para preference for nitration).

- Competitive Experiments : Compare reaction outcomes under identical conditions (e.g., bromination in showed para-bromo selectivity over nitro groups) .

- Steric Maps : Analyze substituent bulk using X-ray data (e.g., ’s crystal structure) to explain ortho vs. para selectivity .

Q. How do steric and electronic factors influence the reactivity of the vinyl group in this compound during cycloaddition reactions?

- Electronic Effects : Electron-rich vinyl groups (due to methoxy/benzyloxy donors) favor Diels-Alder reactions with electron-deficient dienophiles.

- Steric Hindrance : Bulky substituents on the benzene ring reduce [2+2] cycloaddition efficiency. ’s vinylbenzene derivatives showed reactivity shifts when methyl groups were introduced .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.